molecular formula C13H22N2O2 B2617974 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 731827-28-4

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Katalognummer: B2617974
CAS-Nummer: 731827-28-4
Molekulargewicht: 238.331
InChI-Schlüssel: PTMDUDZKTQCJTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a bicyclic structure: a hydantoin ring (imidazolidine-2,4-dione) fused with a cyclohexane ring via a spiro carbon at position 7.

Eigenschaften

IUPAC Name

8-(2-methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-12(2,3)9-5-7-13(8-6-9)10(16)14-11(17)15-13/h9H,4-8H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMDUDZKTQCJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method involves the reaction of 2-methylbutan-2-amine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a delta opioid receptor-selective agonist . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that modulate physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Molecular Formula : Likely C₁₃H₂₂N₂O₂ (inferred from substituent addition to the parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, C₈H₁₂N₂O₂ ).
  • CAS No.: 731827-28-4 (listed in , though conflicting molecular data require verification).

Spirohydantoins are pharmacologically relevant due to their structural rigidity and ability to interact with biological targets such as ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Spirohydantoin derivatives exhibit diverse biological activities depending on substituent type and position. Below is a comparative analysis of structurally related compounds:

Anticonvulsant Activity

  • 8-Amino Derivatives (e.g., 24, 27, 34): Structure: 8-Amino group with 3-[2-(4-fluorophenoxy)ethyl] substitution. Activity: Demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests, comparable to phenytoin. Sulfonamide derivatives showed lower efficacy than amide analogs, highlighting the importance of hydrogen-bonding groups . Key Finding: Electron-withdrawing groups (e.g., fluorine) enhance anticonvulsant activity by improving receptor interactions .

Antiplatelet Activity

  • 8-Phenyl Derivatives (e.g., Compound 13) :
    • Structure : 8-Phenyl substitution with a 3-(3-(4-phenylpiperazin-1-yl)propyl) side chain.
    • Activity : Inhibited collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), outperforming sarpogrelate (IC₅₀ = 66.8 μM). This highlights the role of aromatic groups in 5-HT₂A receptor antagonism .
    • Comparison : The target compound’s tert-pentyl group lacks π-π interactions, suggesting lower 5-HT₂A affinity compared to aryl-substituted analogs.

Physicochemical Properties

Compound Substituent (Position) Molecular Weight logP* Key Activity
Parent (702-62-5) None 168.19 0.89 Reference scaffold
Target Compound 8-(tert-pentyl) ~250.33 3.2 Not reported
8-Phenyl (13) 8-Ph 273.33 2.8 Antiplatelet (IC₅₀ = 27.3 μM)
3-[2-(4-Fluorophenoxy)ethyl] (24) 3-substituent 364.41 2.5 Anticonvulsant (MES ED₅₀ = 30 mg/kg)

*logP estimated using substituent contributions (e.g., tert-pentyl: +2.1; phenyl: +2.0).

Key Research Findings and Gaps

  • SAR Insights :

    • Position 8 : Bulky alkyl groups (e.g., tert-pentyl) may enhance CNS penetration but reduce receptor specificity. Aryl groups optimize 5-HT₂A antagonism .
    • Position 3 : Polar substituents (e.g., sulfonamides) improve solubility but may reduce anticonvulsant efficacy compared to amides .
  • Unresolved Questions :

    • The target compound’s biological activity remains uncharacterized in the provided evidence.
    • Conflicting molecular data ( vs. 14) necessitate further verification of its structure.

Biologische Aktivität

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione, identified by its CAS number 731827-28-4, is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is C13H20N2O2C_{13}H_{20}N_2O_2 with a molecular weight of 240.32 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Soluble Epoxide Hydrolase Inhibition :
    • Research has indicated that derivatives of diazaspiro[4.5]decane, including compounds similar to 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione, act as potent inhibitors of soluble epoxide hydrolase (sEH). This inhibition is significant for the management of hypertension and other cardiovascular conditions .
  • Antihypertensive Effects :
    • In vivo studies using spontaneously hypertensive rats demonstrated that oral administration of related diazaspiro compounds resulted in a significant reduction in blood pressure. The doses tested were effective at 30 mg/kg, showcasing the potential therapeutic application in treating hypertension .
  • Mechanism of Action :
    • The mechanism involves the interaction with the sEH enzyme, which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), known for their vasodilatory effects. By inhibiting sEH, these compounds enhance the availability of EETs, leading to improved vascular function and reduced blood pressure .

Case Studies

Several case studies provide insights into the efficacy and safety profile of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives:

Study ReferenceModel UsedDosageOutcome
Spontaneously Hypertensive Rats30 mg/kgSignificant reduction in mean blood pressure
In vitro sEH inhibition assayN/AHigh potency against sEH enzyme

These studies underscore the compound's potential as a therapeutic agent for hypertension management.

Research Findings

The biological activity of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has been corroborated by various research findings:

  • Inhibition Studies : Docking studies have revealed that modifications to the side chain can enhance binding affinity to sEH, indicating a structure-activity relationship that could guide future drug design efforts .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics in animal models, although detailed studies are needed to establish human applicability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.